クレシルバイオレットアセテート

概要

説明

Cresyl violet acetate, also known as oxazine 9, is a small diaminobenzooxazine dye that has a planar conjugated system of moderate size . It is used as a stain for nerve cells and tissue spinal cord section, brain paraffin, cells, and granules . It is also useful to measure pyruvate dehydrogenase complex activity when its acetylation is coupled with acetyl-CoA production .

Synthesis Analysis

The synthesis of Cresyl violet acetate involves dissolving it to a final concentration of 1% (wt/vol) in ethanol . Another method involves creating an acetate buffer by combining solutions of glacial acetic acid and sodium acetate in a 9:1 ratio and titrating to pH 3.7. This buffer is then combined with 1% cresyl violet in a 1:1 ratio to make cresyl violet acetate stain .Chemical Reactions Analysis

Cresyl violet acetate is used in biology and medicine as a histological stain. It is an effective and reliable stain used for light microscopy sections. Initially, tissue sections are “defatted” by passing through graded dilutions of ethanol. Then, they are rehydrated by passing back through decreasing concentrations of ethanol .Physical and Chemical Properties Analysis

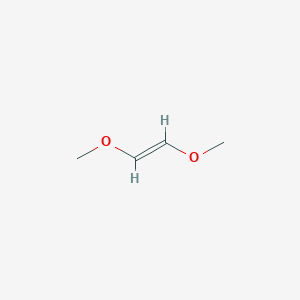

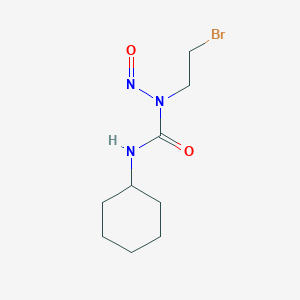

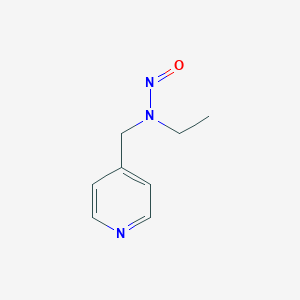

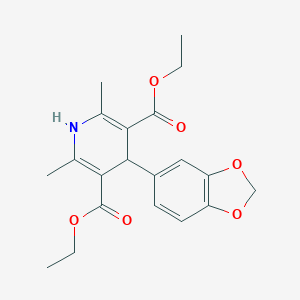

Cresyl violet acetate has a molecular weight of 321.3 g/mol . Its molecular formula is C18H15N3O3 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 0 . Its exact mass is 321.11134135 g/mol . The InChI is InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14 (7-9)20-15-8-12 (18)10-3-1-2-4-11 (10)16 (15)19-13;1-2 (3)4/h1-8,18H,17H2;1H3, (H,3,4) .科学的研究の応用

ニッスル染色

クレシルバイオレットアセテートは、ニッスル染色に広く使用されています . この技術は、脊髄と脳の切片を可視化するために使用されます . この染色は、ニューロンのニッスル小体に結合し、研究者がこれらの細胞の細胞構造を詳細に研究することを可能にします .

神経解剖学的調査

神経解剖学的調査では、クレシルバイオレットアセテートは、核とニッスル物質の証明に使用されます . これは、ニューロンの構造と機能の詳細な研究に役立ちます .

性染色体の染色

クレシルバイオレットアセテートは、性染色体の染色に使用されます . このアプリケーションは、遺伝学および細胞遺伝学の研究に特に有用であり、科学者がX染色体とY染色体を区別するのに役立ちます .

ヘリコバクターの同定

この染色は、ヘリコバクターの同定にも使用されます <a data-citationid="d4b6236f-40e4-e726-3150-f20f3bc14626-34-group" h="ID=SERP

作用機序

Target of Action

Cresyl Violet Acetate primarily targets the Nissl substance in the cytoplasm of neurons . The Nissl substance, also known as Nissl bodies or granules, is essentially rough endoplasmic reticulum with rosettes of free ribosomes, and is responsible for protein synthesis in the neuron .

Mode of Action

Cresyl Violet Acetate operates by binding to the Nissl substance in neurons . This compound is a basic aniline dye that stains RNA blue, thereby highlighting important structural features of neurons . The Nissl substance appears dark blue due to the staining of ribosomal RNA, giving the cytoplasm a mottled appearance .

Biochemical Pathways

The primary biochemical pathway affected by Cresyl Violet Acetate is protein synthesis. By staining the Nissl substance, Cresyl Violet Acetate highlights the sites of protein synthesis within the neuron . This staining allows for the visualization of neuronal structure and the distribution of protein synthesis machinery within the cell .

Pharmacokinetics

It is known that the compound is used in histological staining procedures, which typically involve the application of the stain to fixed tissue sections . The stain is then differentiated and the tissue is dehydrated before being viewed under a microscope .

Result of Action

The primary result of Cresyl Violet Acetate’s action is the staining of Nissl substance in neurons, which allows for the visualization of neuronal structures . This staining is often used in research to count the number of cells, measure the size of lesions, or verify the placement of cannula implants or electrodes . It is also used in diagnostics as a vital stain .

Action Environment

The action of Cresyl Violet Acetate is influenced by the preparation and treatment of the tissue sections it is applied to. For instance, tissue sections are typically “defatted” by passing through graded dilutions of ethanol, then rehydrated before the application of the stain . The environment in which Cresyl Violet Acetate is stored can also affect its efficacy and stability. It is recommended to store Cresyl Violet Acetate at room temperature .

Safety and Hazards

将来の方向性

Cresyl violet acetate is designed for staining Nissl substance in neurons on formalin-fixed, paraffin-embedded tissue. Nissl granules are purple, nuclei of neuroglia and endothelial cells are slightly bluer than Nissl granules . It is expected that Cresyl violet acetate will continue to be used in various biological and medical applications due to its effectiveness as a stain and its affordability .

生化学分析

Biochemical Properties

Cresyl Violet Acetate plays a significant role in biochemical reactions, particularly in the staining of nuclei and Nissl substance in neuroanatomical investigations . The compound interacts with these biomolecules, providing a clear and distinct coloration that aids in their identification and study .

Cellular Effects

Cresyl Violet Acetate has profound effects on various types of cells and cellular processes. It influences cell function by providing a means to visualize and study the structure and organization of neurons . This includes any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cresyl Violet Acetate involves its binding to RNA, highlighting the Nissl substance in neurons . This allows for the visualization of neuronal architecture, including the size, shape, and number of neurons .

Temporal Effects in Laboratory Settings

In laboratory settings, Cresyl Violet Acetate demonstrates stability over time. It is used in Nissl staining of sections of the spinal cord and brain . The compound’s effects on cellular function have been observed in both in vitro and in vivo studies .

Subcellular Localization

Cresyl Violet Acetate localizes within the cell where it binds to RNA, highlighting the Nissl substance in neurons . This allows for the visualization of neuronal architecture, including the size, shape, and number of neurons .

特性

| { "Design of the Synthesis Pathway": "Cresyl violet acetate can be synthesized by the reaction of cresyl violet base with acetic anhydride in the presence of a catalyst.", "Starting Materials": ["Cresyl violet base", "Acetic anhydride", "Catalyst"], "Reaction": [ { "Step 1": "Cresyl violet base is dissolved in a suitable solvent such as ethanol or methanol.", "Step 2": "Acetic anhydride is added to the solution in a molar ratio of 1:1.", "Step 3": "A catalyst such as sulfuric acid or phosphoric acid is added to the mixture.", "Step 4": "The reaction mixture is stirred at room temperature for a specific period of time.", "Step 5": "The solvent is evaporated and the residue is washed with water and dried.", "Step 6": "The obtained product is purified by recrystallization using a suitable solvent." } ] } | |

CAS番号 |

10510-54-0 |

分子式 |

C18H15N3O3 |

分子量 |

321.3 g/mol |

IUPAC名 |

acetic acid;5-iminobenzo[a]phenoxazin-9-amine |

InChI |

InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,18H,17H2;1H3,(H,3,4) |

InChIキー |

UEWSHLFAYRXNHZ-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N |

正規SMILES |

CC(=O)O.C1=CC=C2C(=C1)C(=N)C=C3C2=NC4=C(O3)C=C(C=C4)N |

| 10510-54-0 | |

物理的記述 |

Deep green powder; [MSDSonline] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cresyl Violet Acetate interact with biological samples for visualization purposes?

A1: Cresyl Violet Acetate acts as a metachromatic dye, meaning it can stain different tissues with varying colors, enabling differentiation. Its cationic nature allows it to bind to negatively charged components in cells and tissues, such as nucleic acids (DNA and RNA) and acidic polysaccharides. This interaction forms the basis for its use in histological staining procedures. []

Q2: What are the specific applications of Cresyl Violet Acetate in histological staining?

A2: CVA is widely used to stain neuron cell bodies, specifically Nissl substance (rough endoplasmic reticulum) within the cytoplasm. This allows researchers to visualize and study neuronal morphology and density. [, ] It has also been employed in visualizing other tissues like cartilage and glandular tissue. []

Q3: Can Cresyl Violet Acetate be used in combination with other techniques for enhanced visualization?

A3: Yes, CVA can be combined with laser capture microdissection for isolating specific cell populations, such as renal vasculature smooth muscle and glomeruli podocytes, from stained tissue sections. This facilitates targeted RNA extraction and gene expression analysis. [] CVA also serves as a fluorophore in confocal laser scanning microscopy, potentially enabling in-vivo histopathology. []

Q4: Are there any limitations to using Cresyl Violet Acetate for staining?

A4: While generally effective, the staining effectiveness of CVA can be influenced by factors like concentration and tissue type. For instance, achieving homogeneous dye absorption in gastric mucosa might require higher CVA concentrations compared to esophageal mucosa. []

Q5: Can Cresyl Violet Acetate be used to visualize specific cellular structures other than neurons?

A5: While predominantly used for neuron visualization, CVA can stain various cellular components due to its affinity for negatively charged molecules. Researchers have used it to highlight structures like cell membranes [] and to visualize cell differentiation stages in plants, such as the lignification process in xylem cells. [, ]

Q6: What is the molecular formula and weight of Cresyl Violet Acetate?

A6: The molecular formula of Cresyl Violet Acetate is C16H15N3O3. Its molecular weight is 297.31 g/mol. []

Q7: What are the spectroscopic characteristics of Cresyl Violet Acetate?

A7: Cresyl Violet Acetate exhibits characteristic absorbance spectra, which can be used for its identification and quantification. The specific absorbance peaks may vary depending on the solvent and the presence of other components. [, , ]

Q8: How does the chemical structure of Cresyl Violet Acetate influence its properties?

A8: The presence of amino and imino groups in the CVA molecule contributes to its basicity and its ability to form salts with acids, like acetate. These structural features also play a role in its interaction with biological targets and its spectroscopic properties. []

Q9: What methods are used to purify Cresyl Violet Acetate?

A9: Preparative column liquid chromatography, utilizing silica gel as the stationary phase and a chloroform:methanol gradient elution, can effectively separate and purify CVA from mixtures. This method can yield high purity CVA for research and analytical purposes. []

Q10: What factors can affect the stability of Cresyl Violet Acetate solutions?

A10: While specific studies on CVA solution stability are limited in the provided research, factors like exposure to light, temperature variations, and pH changes can potentially degrade dyes over time. It's generally advisable to store dye solutions according to manufacturer recommendations to preserve their quality.

Q11: Can Cresyl Violet Acetate be used in material science applications?

A11: Yes, research indicates CVA's potential in nanotechnology and material science. For instance, it can be incorporated into Langmuir-Blodgett films with nano clay mineral layers. This can modify the dye's aggregation behavior and potentially lead to novel applications in sensing or optoelectronics. []

Q12: How is Cresyl Violet Acetate used in SERS applications?

A12: CVA acts as a Raman reporter molecule in Surface-Enhanced Raman Scattering (SERS). Its interaction with specifically designed SERS-active nanoparticles, such as gold nanoparticles, leads to enhanced Raman signals, enabling the detection of target molecules with high sensitivity. This has applications in biosensing and environmental monitoring. [, , ]

Q13: What are the safety considerations associated with handling Cresyl Violet Acetate?

A13: While considered relatively safe for laboratory use, appropriate personal protective equipment should be worn when handling CVA solutions. Information regarding specific hazards and safety precautions can be found in the material safety data sheet provided by the manufacturer.

Q14: Are there alternative dyes or methods available that can replace Cresyl Violet Acetate in certain applications?

A15: Yes, depending on the specific application, alternative dyes with similar staining properties, like cresyl echt violet or cresyl fast violet, may be available. [] Additionally, alternative visualization techniques, such as immunohistochemistry or fluorescence microscopy, might be more suitable depending on the research question and available resources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)